

Application Note: Precision Quantitation of Mitochondrial -Oxidation Intermediates

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Compound of Interest

Compound Name: *Lauroyl-L-carnitine-d3 (chloride)*

Cat. No.: *B8088731*

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Introduction & Scientific Rationale

Mitochondrial

-oxidation (FAO) is a critical bioenergetic pathway, often dysregulated in metabolic syndrome, cancer, and inborn errors of metabolism. To assess FAO flux accurately, researchers measure the accumulation of acylcarnitine intermediates in the culture media or cell lysate.

Lauroyl-L-carnitine (C12-carnitine) is a specific medium-chain intermediate. Accumulation of C12-carnitine typically signals a bottleneck at the Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) or Medium-Chain Acyl-CoA Dehydrogenase (MCAD) steps.

Why Lauroyl-L-carnitine-d3? In LC-MS/MS analysis, biological matrices (cell lysates) cause unpredictable ionization suppression. Using an external standard curve alone is insufficient for high-integrity data. Lauroyl-L-carnitine-d3 serves as the ideal Internal Standard (IS) because:

- **Co-Elution:** It is chemically identical to endogenous C12-carnitine, eluting at the exact same retention time.
- **Mass Shift:** The deuterium label (+3 Da) allows mass spectral differentiation (M+3).
- **Normalization:** It experiences the exact same matrix effects and extraction variances as the analyte, allowing for precise normalization.

Material Preparation & Stability[1][2][3]

Compound: Lauroyl-L-carnitine-d3 (chloride salt) Molecular Weight: ~383.0 Da (Salt); ~347.3 Da (Cation) Solubility Profile:[1][2][3]

- Methanol: Soluble (Preferred for stock)
- DMSO: Soluble (~10 mg/mL)[1][2][4]
- Water: Slightly soluble (Avoid for high-concentration stocks)

Stock Solution Protocol

- Primary Stock (1 mM): Dissolve 1 mg of Lauroyl-L-carnitine-d3 in 2.61 mL of 100% Methanol.
 - Rationale: Methanol ensures complete solubility and evaporates easily during the later dry-down steps.
- Working IS Solution (1 M): Dilute the Primary Stock 1:1000 in 80% Acetonitrile / 20% Water.
 - Storage: Aliquot into glass vials and store at -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Experimental Workflow: The "In Vitro Probe" (IVP) Assay[6]

This protocol describes the "Flux" assay where cells are challenged with a fatty acid substrate, and C12-carnitine-d3 is used to quantify the resulting metabolic intermediates.

Phase 1: Cell Culture & Substrate Loading

- Cell Type: Fibroblasts, Myoblasts (C2C12), or Hepatocytes (HepG2).
- Seeding: 200,000 cells/well in a 6-well plate. Culture until 80% confluence.

Step 1: Equilibration Wash cells 2x with PBS. Replace media with FAO Assay Buffer (KRB buffer containing 0.5 mM L-Carnitine and 1% BSA, glucose-free).

- Scientific Note: L-Carnitine is the obligate carrier for fatty acids into the mitochondria. Without exogenous carnitine, acylcarnitine production is rate-limited by transport, not oxidation.

Step 2: Substrate Incubation Add Palmitic Acid-BSA (100

M) to the wells. Incubate for 2 to 4 hours at 37°C.

- Mechanism:[1][5][6] Cells take up Palmitate (C16), convert it to Palmitoylcarnitine, transport it into mitochondria, and begin

-oxidation. If the pathway functions, C16 degrades to C14, C12, C10, etc.

Phase 2: Quenching & Extraction (The Critical Step)

This is where Lauroyl-L-carnitine-d3 is introduced.

Step 3: Quench & Spike

- Collect 200

L of culture media (for extracellular flux) OR scrape cells in 200

L PBS (for intracellular accumulation).

- IMMEDIATELY add 800

L of ice-cold Extraction Solvent containing the Internal Standard.

- Extraction Solvent: 100% Methanol spiked with 100 nM Lauroyl-L-carnitine-d3.
- Final Concentration: The effective concentration of IS in the extraction mix is now known and fixed.

Step 4: Protein Precipitation

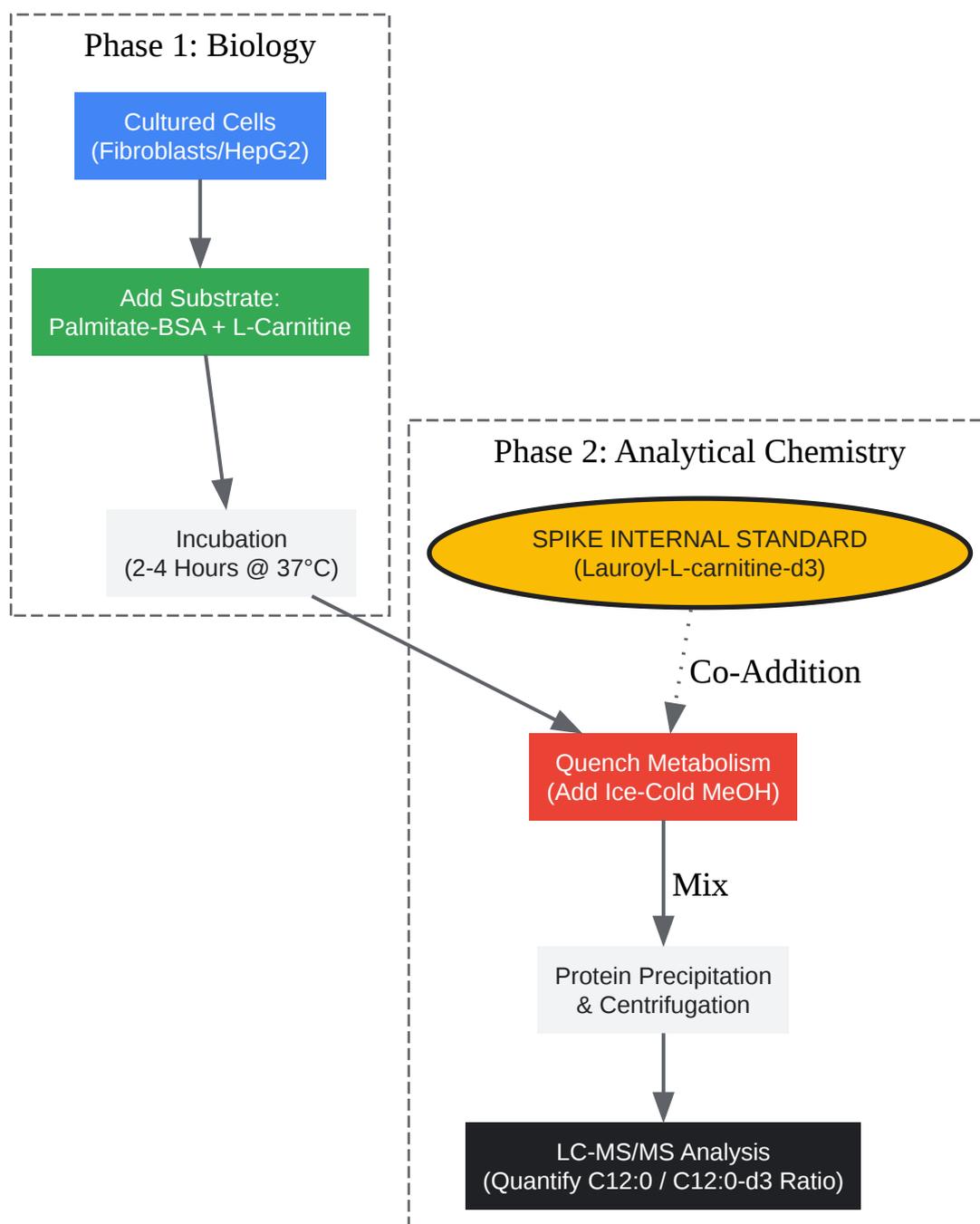
- Vortex samples vigorously for 30 seconds.
- Incubate on ice for 10 minutes to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 5: Supernatant Processing

- Transfer supernatant to a fresh glass vial.
- Evaporate to dryness under Nitrogen gas () at 40°C.
- Reconstitution: Dissolve residue in 100 L of Mobile Phase A (Water + 0.1% Formic Acid).

Visualizing the Workflow



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Caption: Workflow for FAO Flux Analysis. The d3-IS is added at the Quench step to normalize all downstream variances.

LC-MS/MS Configuration & Data Analysis

Mass Spectrometry Parameters

Acylcarnitines are analyzed in Positive Electrospray Ionization (+ESI) mode.[7][8] They typically fragment to produce a characteristic daughter ion at m/z 85.0 (the carnitine backbone).

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Cone Voltage (V)	Collision Energy (eV)
Lauroyl-L-carnitine (Endogenous)	344.3	85.1	30	25
Lauroyl-L-carnitine-d3 (Internal Std)	347.3	85.1	30	25

Note: Precursor masses are for the free cation

. Exact tuning is required per instrument.

Calculation Logic

To determine the absolute concentration of Lauroylcarnitine in your cell sample:

- : Concentration of d3-standard added (e.g., 100 nM).
- RF (Response Factor): Usually assumed to be 1.0 for deuterated isotopologs, but can be verified with a calibration curve.

Biological Context: The FAO Pathway

Understanding where C12 accumulates is vital for interpreting your data.



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Caption: Simplified FAO pathway. C12-carnitine accumulation (blue) is a specific marker for MCAD/VLCAD transition efficiency.

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